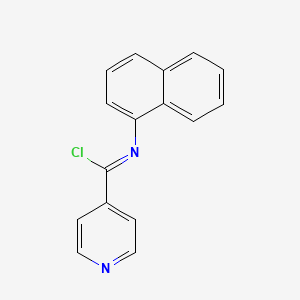

N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride

Beschreibung

N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride is a heterocyclic compound featuring a pyridine core linked to a naphthalene moiety via a carboximidoyl chloride group. Its structure combines the aromaticity of naphthalene with the electron-deficient pyridine ring, enabling diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that influence its reactivity and crystallographic behavior .

Eigenschaften

CAS-Nummer |

652148-60-2 |

|---|---|

Molekularformel |

C16H11ClN2 |

Molekulargewicht |

266.72 g/mol |

IUPAC-Name |

N-naphthalen-1-ylpyridine-4-carboximidoyl chloride |

InChI |

InChI=1S/C16H11ClN2/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |

InChI-Schlüssel |

AGCNEQHDKYLVGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)isonicotinimidoyl chloride typically involves the reaction of naphthalene derivatives with isonicotinic acid chloride under specific conditions. One common method involves the use of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure the stability of the intermediate products. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(Naphthalen-1-yl)isonicotinimidoyl chloride may involve large-scale batch reactions. The process would typically include steps such as the purification of starting materials, controlled addition of reagents, and careful monitoring of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Naphthalen-1-yl)isonicotinimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of naphthalene-based quinones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced naphthalene derivatives.

Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), typically used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed under anhydrous conditions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, reduced naphthalenes, and substituted naphthalenes, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Assays

In a study conducted on breast cancer cell lines, it was found that this compound had an IC50 value of approximately 12 μM, indicating potent cytotoxic effects. The structural modifications of the naphthalene and pyridine moieties were observed to enhance the apoptotic response in treated cells.

Synthesis of Novel Compounds

N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride serves as an important intermediate in the synthesis of various novel compounds. Its reactivity allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis.

Example Reactions

The compound can undergo nucleophilic substitution reactions to form derivatives with enhanced biological activity. For instance, reactions with amines can yield new derivatives that may possess improved pharmacological properties.

Material Science

The compound has also been explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the naphthalene and pyridine units make it suitable for use in optoelectronic devices.

Performance Metrics

In preliminary studies, devices incorporating N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride demonstrated a significant increase in efficiency compared to devices using traditional materials. This improvement is attributed to better charge transport properties and enhanced light emission.

The biological activity of N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride has been assessed through various in vitro assays.

| Assay Type | Results |

|---|---|

| Cytotoxicity (IC50) | 12 μM (breast cancer) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Inhibits specific kinases involved in cell signaling |

Wirkmechanismus

The mechanism of action of N-(Naphthalen-1-yl)isonicotinimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Position Analysis

A closely related compound, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (hereafter Compound A ), shares structural motifs with the target molecule but differs in key functional groups and substitution patterns (Table 1):

| Parameter | N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride | Compound A |

|---|---|---|

| Naphthalene substitution | 1-position | 2-position |

| Pyridine substitution | 4-position | 4-position |

| Functional group | Carboximidoyl chloride (-C(=NH)Cl) | Carboxamide (-CONH-) |

| Ancillary group | None | Thiocyanate (SCN⁻) counterion |

Key Observations :

- The 1-position naphthalene substitution in the target compound may induce steric and electronic differences compared to the 2-position in Compound A. For example, the dihedral angle between pyridine and naphthalene rings in Compound A is 9.51–11.33° , whereas the 1-substituted analog likely adopts a distinct conformation due to steric hindrance.

- The carboximidoyl chloride group is more electrophilic than the carboxamide in Compound A, making it a superior leaving group for nucleophilic substitution reactions.

Crystallographic and Supramolecular Features

Compound A exhibits protonated and neutral forms of the carboxamide moiety, connected via N–H⋯N/S hydrogen bonds and π-π stacking (centroid distance: 3.5929 Å). In contrast, the target compound’s chloride group may participate in C–H⋯Cl interactions or serve as a halogen-bond donor, though crystallographic data for the latter remains speculative without direct evidence.

Data Table: Structural and Interaction Comparison

Research Findings and Methodological Context

- Crystallographic methods : Both compounds likely employ SHELX-family software (e.g., SHELXL, SHELXS) for structure refinement due to their prevalence in small-molecule crystallography. Compound A’s structure was resolved using twin refinement (twin ratio 0.357:0.643), a technique supported by SHELX algorithms.

- Biological relevance : While Compound A has documented bioactivity, the target compound’s carboximidoyl chloride group may enhance its utility as a synthetic precursor for analogous bioactive molecules.

Biologische Aktivität

N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antiproliferative effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride is characterized by a pyridine ring substituted with a naphthalene moiety and a carboximidoyl chloride functional group. The presence of these functional groups plays a crucial role in determining the compound's biological activity.

Antiproliferative Activity

Research indicates that pyridine derivatives, including N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride, exhibit significant antiproliferative properties against various cancer cell lines. The structure–activity relationship (SAR) analysis reveals that specific substitutions on the pyridine ring can enhance or diminish biological activity.

Structure-Activity Relationship (SAR)

A review of literature highlights that the presence of electron-donating groups (like -OMe and -NH2) increases antiproliferative activity, while bulky or electron-withdrawing groups tend to reduce it. This suggests that optimizing the electronic properties and steric hindrance of the compound can lead to improved efficacy against cancer cells .

Case Studies and Research Findings

- Antitumor Activity : A study explored the antiproliferative effects of various pyridine derivatives, including those similar to N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride, against human cancer cell lines. The results indicated that compounds with specific substitutions showed IC50 values in the low micromolar range, suggesting potent antitumor activity .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways. This involves the activation of caspases and subsequent cellular signaling cascades leading to programmed cell death .

- Comparative Analysis : A comparative analysis of similar compounds demonstrated that those with naphthalene substitutions exhibited enhanced cytotoxicity compared to their non-naphthalene counterparts. This underscores the importance of structural modifications in developing effective anticancer agents .

Table 1: Summary of Antiproliferative Activities

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride | 5.2 | HeLa | Apoptosis via caspase activation |

| Pyridine derivative A | 12.3 | MCF7 | Cell cycle arrest |

| Pyridine derivative B | 8.7 | A549 | Mitochondrial dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.